1-Methylpiperazine-2-carbonitrile
Overview
Description
1-Methylpiperazine-2-carbonitrile is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 . It is also known by the synonyms 2-Piperazinecarbonitrile and 1-methyl- .
Synthesis Analysis
The synthesis of 1-Methylpiperazine-2-carbonitrile involves a two-step process. Initially, di-Me oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form 1-methylpiperazine-2,3-dione as an intermediate. Subsequently, this intermediate is subjected to a hydrogenation reaction catalyzed by Raney nickel at temperatures ranging between 150-200°C, under pressures of 3.0-5.0MPa .Molecular Structure Analysis
The InChI code for 1-Methylpiperazine-2-carbonitrile is 1S/C6H11N3/c1-9-3-2-8-5-6(9)4-7/h6,8H,2-3,5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methylpiperazine-2-carbonitrile include a molecular weight of 125.17 . The compound is stored at a temperature of 4°C . The density, viscosity, and surface tension of 1-Methylpiperazine solutions have been studied for the temperature range of 298.15 to 348.15 K .Scientific Research Applications
1-Methylpiperazine-2-carbonitrile is a chemical compound with the CAS Number: 1488348-87-3 . This compound is in liquid form .
Piperazine derivatives, such as 1-Methylpiperazine-2-carbonitrile, have been found to have a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
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Pharmaceuticals : Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs are used to treat a variety of conditions, including cardiovascular diseases, mental disorders, and diabetes.
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Chemical Synthesis : As a functional group-containing compound, 1-Methylpiperazine-2-carbonitrile can act as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . This makes it useful in various chemical synthesis processes.
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Industrial Processes : The compound’s reactivity and ability to participate in various chemical reactions could make it useful in a variety of industrial processes .
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Pharmaceutical Intermediate : 1-Methylpiperazine diphenoxy-substituted adamantanes derivative Ia exhibits significant pharmacological activity against T. brucei, the causative agent of sleeping sickness . Furthermore, it has demonstrated promise as an antitubercular agent .
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Corrosion Inhibitor : 1-Methylpiperazine finds utility as a corrosion inhibitor in industrial settings . It has been studied for its ability to inhibit metal corrosion at elevated temperatures and in harsh environments .
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Lignin Recovery : 1-Methylpiperazine is used in lignin recovery from biomass, enhancing the valorization of lignocellulosic materials, contributing to sustainable chemical feedstock production .
Safety And Hazards
Future Directions
While specific future directions for 1-Methylpiperazine-2-carbonitrile are not explicitly mentioned in the search results, it’s worth noting that piperazine-based compounds have promising applications in various fields, including lignin recovery and pharmaceuticals . Furthermore, the use of 1-Methylpiperazine in CO2 capture processes suggests potential applications in environmental technologies .
properties
IUPAC Name |
1-methylpiperazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-3-2-8-5-6(9)4-7/h6,8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVVPHSDEZUWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperazine-2-carbonitrile | |
CAS RN |
1488348-87-3 | |
Record name | 1-methylpiperazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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